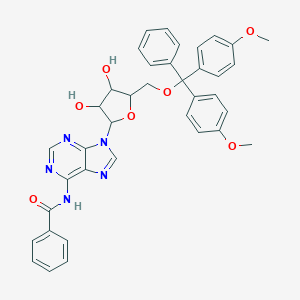

5'-DMT-Bz-rA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

. Ce composé se caractérise par sa pureté et sa stabilité élevées, ce qui en fait un outil précieux dans diverses applications de recherche scientifique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

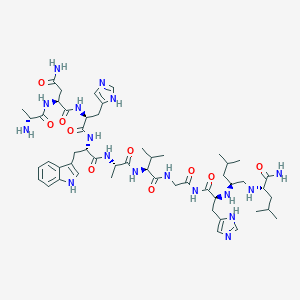

La synthèse du 5’-O-DMT-Bz-rA implique plusieurs étapes, commençant par la protection du nucléoside adénosine. Le groupe hydroxyle en 5’ est protégé par un groupe 4,4’-diméthoxytrityle (DMT), et la position N6 est protégée par un groupe benzoyle (Bz). Le groupe hydroxyle en 2’ est protégé par un groupe tert-butyldiméthylsilyle (tBDMS). Enfin, le groupe hydroxyle en 3’ est converti en phosphoramidite à l’aide de 2-cyanoéthyl-(N,N-diisopropyl)phosphoramidite .

Méthodes de production industrielle

La production industrielle du 5’-O-DMT-Bz-rA suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction afin de garantir un rendement et une pureté élevés. Le composé est généralement produit sous forme solide et stocké à basse température pour préserver sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Le 5’-O-DMT-Bz-rA subit diverses réactions chimiques, notamment :

Oxydation : le groupe phosphoramidite peut être oxydé pour former un groupe phosphate.

Réduction : le groupe cyanoéthyle peut être réduit pour former une amine primaire.

Substitution : Le groupe DMT peut être éliminé en milieu acide pour exposer le groupe hydroxyle en 5’.

Réactifs et conditions courants

Oxydation : iode en présence d’eau ou d’hydroperoxyde de tert-butyle.

Réduction : hydrure de lithium et d’aluminium ou hydrogénation avec un catalyseur de palladium.

Substitution : Acide trifluoroacétique (TFA) ou acide dichloroacétique (DCA) pour l’élimination du DMT.

Principaux produits formés

Oxydation : formation du phosphate correspondant.

Réduction : formation du dérivé amine primaire.

Substitution : Formation du nucléoside déprotégé.

Applications De Recherche Scientifique

Le 5’-O-DMT-Bz-rA est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Parmi ses applications, citons :

Synthèse d’oligonucléotides : utilisé comme brique élémentaire pour la synthèse d’oligonucléotides d’ARN et d’ADN.

Développement de médicaments : sert d’intermédiaire dans la synthèse de composés cycliques di-nucléotidiques, qui présentent des applications thérapeutiques potentielles.

Recherche biochimique : Utilisé dans des études portant sur les interactions et les modifications des acides nucléiques.

Mécanisme D'action

Le mécanisme d’action du 5’-O-DMT-Bz-rA implique son incorporation dans les oligonucléotides pendant la synthèse chimique. Les groupes protecteurs (DMT, Bz, tBDMS) assurent des réactions sélectives à des positions spécifiques, ce qui permet de construire des séquences d’acides nucléiques précises. Le groupe phosphoramidite facilite la formation de liaisons phosphodiester, qui sont essentielles pour la stabilité et la fonctionnalité des oligonucléotides synthétisés .

Comparaison Avec Des Composés Similaires

Composés similaires

5’-O-DMT-Bz-rG : structure similaire, mais avec la guanosine au lieu de l’adénosine.

5’-O-DMT-Bz-rC : structure similaire, mais avec la cytidine au lieu de l’adénosine.

5’-O-DMT-Bz-rU : Structure similaire, mais avec l’uridine au lieu de l’adénosine.

Unicité

Le 5’-O-DMT-Bz-rA est unique en raison de sa combinaison spécifique de groupes protecteurs et de son rôle d’intermédiaire dans la synthèse de composés cycliques di-nucléotidiques. Sa pureté et sa stabilité élevées en font un composé particulièrement précieux pour la synthèse précise d’oligonucléotides et d’autres applications biochimiques .

Propriétés

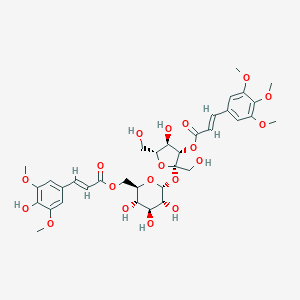

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H35N5O7/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-21-30-32(44)33(45)37(50-30)43-23-41-31-34(39-22-40-35(31)43)42-36(46)24-9-5-3-6-10-24/h3-20,22-23,30,32-33,37,44-45H,21H2,1-2H3,(H,39,40,42,46)/t30-,32-,33-,37-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHBEJADZCSKCY-GONXPTGJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H35N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)